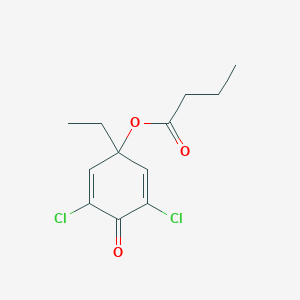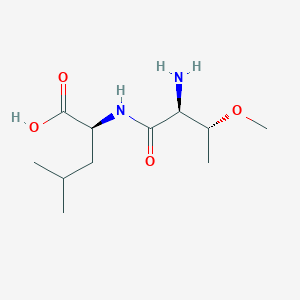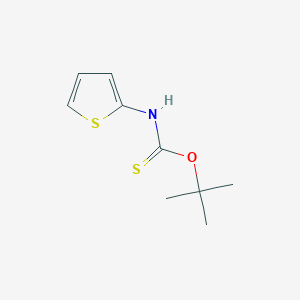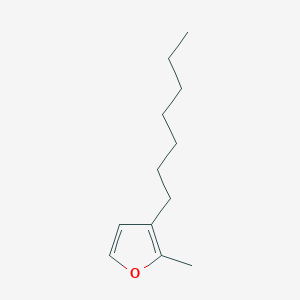
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a chemical compound known for its unique structure and properties It belongs to the class of cyclohexadienones, which are characterized by a six-membered ring with two double bonds and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the chlorination of a suitable precursor, followed by esterification. One common method involves the chlorination of 1-ethyl-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,5-dichloro derivative is then reacted with butanoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The chlorine atoms and ketone group play a crucial role in its reactivity, enabling it to form covalent bonds with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate: Similar structure but with a longer alkyl chain.
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Bromine atoms instead of chlorine.
1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to the presence of both chlorine atoms and an ester group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various chemical and biological contexts.
Propriétés
Numéro CAS |
61306-07-8 |
|---|---|
Formule moléculaire |
C12H14Cl2O3 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
IOXWBKRJCARLHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)




